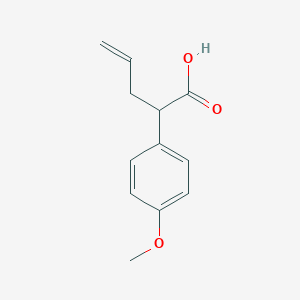

2-(4-Methoxyphenyl)pent-4-enoic acid

Description

2-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 398142-14-8) is a substituted pentenoic acid derivative characterized by a methoxy group at the para position of the phenyl ring and a pent-4-enoic acid backbone. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . This compound is primarily utilized in enantioselective synthesis, particularly in copper-catalyzed reactions to generate functionalized lactones and azidolactones . For example, it serves as a precursor for synthesizing 5-(azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one, a key intermediate in heterocyclic chemistry .

Notably, the Z-isomer of this compound, (Z)-5-(4-methoxyphenyl)pent-4-enoic acid (CAS: 854001-12-0), has been documented with distinct stereochemical properties, though its applications remain less explored .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)pent-4-enoic acid |

InChI |

InChI=1S/C12H14O3/c1-3-4-11(12(13)14)9-5-7-10(15-2)8-6-9/h3,5-8,11H,1,4H2,2H3,(H,13,14) |

InChI Key |

HBZSMWUAIOCOGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pent-4-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkenyl Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes steps such as esterification, hydrolysis, and purification through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of 2-(4-methoxyphenyl)pent-4-enal or 2-(4-methoxyphenyl)pent-4-enone.

Reduction: Formation of 2-(4-methoxyphenyl)pentanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)pent-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may also interact with DNA, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(4-Methoxyphenyl)pent-4-enoic acid can be contextualized by comparing it to related compounds (Table 1). Key differentiating factors include substituent electronic effects, chain length, and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Substituent Effects: The methoxy group (4-OCH₃) in this compound donates electrons via resonance, enhancing the stability of intermediates in copper-catalyzed reactions. This contrasts with halogenated analogues (e.g., 4-Br, 4-Cl), where electron-withdrawing groups accelerate radical-mediated cyclization . In azidolactone synthesis, the 4-methoxyphenyl substituent improves regioselectivity compared to 4-bromo or 4-fluoro derivatives, as observed in the formation of 5-(azidomethyl)dihydrofuran-2(3H)-ones .

Biological Activity: While this compound lacks direct biological data, structurally related 3-(4-Methoxyphenyl)propionic acid exhibits anticancer properties, suggesting that the methoxyphenyl moiety may contribute to bioactive interactions .

Synthetic Utility: this compound achieves 65% yield in lactone synthesis with 75% enantiomeric excess (ee), outperforming brominated or chlorinated analogues in stereochemical control . Derivatives like (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)pent-4-enoic acid highlight its versatility in peptide and macrocyclic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.